Reduced Hydrogen‑Bond Donor Capacity vs. N–H Analog
The target compound bears only one N–H hydrogen‑bond donor (the piperidine NH) because the lactam nitrogen is methylated. In contrast, the unsubstituted (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one (CAS 1820576‑11‑1) possesses two N–H donors (piperidine NH + lactam NH) [1]. Fewer hydrogen‑bond donors generally correlate with improved membrane permeability and oral absorption potential [2].
| Evidence Dimension | Number of Hydrogen‑Bond Donors (HBD) |
|---|---|
| Target Compound Data | 1 HBD (piperidine NH only) |
| Comparator Or Baseline | (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one (CAS 1820576-11-1): 2 HBD (piperidine NH + lactam NH) |
| Quantified Difference | Target has 1 fewer HBD (50% reduction) |
| Conditions | Structural analysis based on Chem-space SMILES; HBD count per Lipinski rule definition |
Why This Matters
A lower HBD count is a key determinant in CNS drug design and oral bioavailability, directly influencing the selection of building blocks for lead optimization programs.
- [1] Chem-space. rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis. CSSB00015641202. https://chem-space.com/CSSB00015641202-080A01 (accessed 2026-05-06). View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. https://doi.org/10.1016/S0169-409X(00)00129-0 (class-level inference). View Source
